molecular formula C26H30FN3O2S B2782778 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939241-32-4

1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2782778
CAS RN: 939241-32-4
M. Wt: 467.6
InChI Key: WHWUCVZHONMQDM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridinone, a piperazine, a fluorophenyl, and a methylthiophenyl group. Pyridinones are heterocyclic compounds with a wide range of pharmacological activities . Piperazines are often used in the names of drugs to indicate they belong to this class . Fluorobenzene is an aryl fluoride and the simplest of the fluorobenzenes .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorophenyl group is more activated than benzene toward electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure and the functional groups present. For example, fluorobenzene is a colorless liquid with a density of 1.025 g/mL .

Scientific Research Applications

PET Tracers for Serotonin 5-HT1A Receptors

Researchers have developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635. These compounds, including derivatives with structural similarities to 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one, have been identified as reversible, selective, and high-affinity 5-HT1A receptor antagonists. With their high brain uptake, slow clearance, and stability, these PET radioligands offer a promising avenue for the in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Dopamine Transporter Affinity

The synthesis and evaluation of compounds structurally related to the target compound have shown significant affinity for the dopamine transporter (DAT), indicating potential applications in the treatment of conditions related to dopamine dysfunction. The modifications of the phenylpropyl side chain have been found to influence the compound's binding affinity, demonstrating the crucial role of structural optimization in enhancing DAT selectivity (Hsin et al., 2008).

Anticancer Applications

A series of compounds with fluoro/chloro/bromo/methyl/methoxy/ethoxy/isopropyl substituents, including derivatives akin to this compound, have been synthesized and evaluated for their in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell line. These studies suggest a potential for structural optimization towards developing anticancer drugs (Parthiban et al., 2011).

Antimycobacterial and Cytotoxic Activities

Further research into fluoroquinolone derivatives has revealed compounds with significant antimycobacterial and non-cytotoxic activities, emphasizing the chemical framework's potential in developing treatments against M. tuberculosis. This line of research indicates the versatility of fluoro-substituted compounds in addressing infectious diseases while minimizing cytotoxic risks (Sheu et al., 2003).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Safety and Hazards

The safety and hazards would depend on the specific compound. For example, 1-Phenylpiperazine is toxic, its oral LD50 in rats is 210 mg/kg .

properties

IUPAC Name

1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O2S/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-9-11-20(33-3)12-10-19)29-15-13-28(14-16-29)22-8-6-5-7-21(22)27/h5-12,17,25,31H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUCVZHONMQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C4=CC=CC=C4F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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